1-(4-bromophenyl)-N-tert-butylmethanesulfonamide
Overview
Description
1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tert-butylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as 1-(4-aminophenyl)-N-tert-butylmethanesulfonamide or 1-(4-alkoxyphenyl)-N-tert-butylmethanesulfonamide can be formed.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinamides, respectively.
Scientific Research Applications
1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-N-tert-butylmethanesulfonamide
- 1-(4-Fluorophenyl)-N-tert-butylmethanesulfonamide
- 1-(4-Methylphenyl)-N-tert-butylmethanesulfonamide
Comparison: 1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-tert-butylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-11(2,3)13-16(14,15)8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFYRMFTFIXBNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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